3-chloro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide
Description
This compound is a benzamide derivative featuring a 3-chlorophenyl group linked via an amide bond to a pyrrolidine-based side chain. The pyrrolidine ring is substituted at the 1-position with a 4-methoxybenzenesulfonyl group, introducing both sulfonamide and methoxy functionalities.
Properties
IUPAC Name |
3-chloro-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-26-17-7-9-18(10-8-17)27(24,25)22-11-3-6-16(22)13-21-19(23)14-4-2-5-15(20)12-14/h2,4-5,7-10,12,16H,3,6,11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECPXUBTWXKCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have shown nanomolar activity against ck1γ and ck1ε. These kinases play crucial roles in various cellular processes, including cell division and differentiation, and circadian rhythm regulation.
Mode of Action
This interaction could lead to changes in the targets’ function, potentially altering cellular processes.
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other benzamides, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. For instance, some benzamides are known to inhibit phosphodiesterase, which could potentially be a target for 3-chloro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide as well.
Cellular Effects
Given its potential interaction with phosphodiesterase, it could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
If it does inhibit phosphodiesterase, it could potentially affect the levels of cyclic nucleotides in cells, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported.
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models.
Biological Activity
3-chloro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide, with the CAS number 896290-28-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 408.9 g/mol. The structure includes a chloro group, a benzamide moiety, and a pyrrolidine derivative, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN2O4S |
| Molecular Weight | 408.9 g/mol |
| CAS Number | 896290-28-1 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives have been documented to inhibit specific enzymes such as acetylcholinesterase, which is crucial in neurotransmission. This inhibition can potentially lead to therapeutic effects in neurodegenerative diseases like Alzheimer's disease .
- Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
-
Acetylcholinesterase Inhibition :
- A study evaluated piperazine derivatives for their ability to inhibit human acetylcholinesterase. The results showed that certain structural modifications significantly enhanced binding affinity at the enzyme's active site, indicating potential for therapeutic development against cognitive decline associated with Alzheimer's disease .
- Antitumor Activity :
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is essential for its development as a therapeutic agent. Preliminary assessments suggest that modifications in the chemical structure can influence its bioavailability and toxicity profile.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzamide Backbones
Key Differences and Implications
Substituent Effects on Bioactivity :
- The 4-methoxybenzenesulfonyl group in the target compound may enhance solubility compared to the lipophilic cyclohexylmethyl group in AH-7921, which is associated with blood-brain barrier penetration and psychoactivity .
- The absence of a heteroaromatic core (e.g., imidazo[1,5-a]pyrazine in ) suggests divergent target profiles, as such cores are critical for kinase inhibition .
Impact of Halogenation :
- Sulfonamide vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
